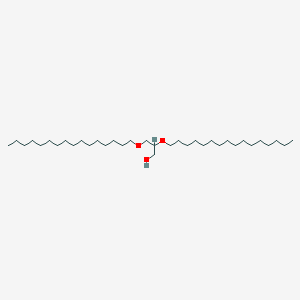

2,3-Bis(hexadecyloxy)propan-1-ol

Übersicht

Beschreibung

1,2-Di-O-hexadecyl-rac-glycerol is a synthetic compound that belongs to the class of dialkyl glyceryl ethers. It is characterized by having two hexadecyl (sixteen-carbon) chains attached to the glycerol backbone at the 1 and 2 positions. This compound mimics the structure of diacylglycerol, a natural lipid involved in various biological processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,2-Di-O-Hexadecyl-rac-Glycerin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Alkylierung von Glycerin beinhaltet. Der typische Syntheseweg umfasst die folgenden Schritte :

Schutz der Hydroxylgruppen: Die Hydroxylgruppen von Glycerin werden mit einer geeigneten Schutzgruppe geschützt, um unerwünschte Reaktionen zu verhindern.

Alkylierung: Das geschützte Glycerin wird dann in Gegenwart einer starken Base wie Natriumhydrid mit Hexadecyl-bromid umgesetzt, um die Hexadecylgruppen an den Positionen 1 und 2 einzuführen.

Entschützung: Die Schutzgruppen werden entfernt, um 1,2-Di-O-Hexadecyl-rac-Glycerin zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von 1,2-Di-O-Hexadecyl-rac-Glycerin beinhaltet ähnliche Syntheseschritte, jedoch in größerem Maßstab. Das Verfahren ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken wie die Chromatographie eingesetzt werden .

Analyse Chemischer Reaktionen

Reaktionstypen

1,2-Di-O-Hexadecyl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole umwandeln.

Substitution: Die Alkylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium auf Kohlenstoff oder andere Übergangsmetallkatalysatoren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Hexadecanal oder Hexadecansäure ergeben, während die Reduktion Hexadecanol produzieren kann .

Wissenschaftliche Forschungsanwendungen

1,2-Di-O-Hexadecyl-rac-Glycerin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Dialkylglycerylethern in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Die Verbindung wird in Modell-Lipiddoppelschichten eingebaut, um die Zusammensetzung und Funktion biologischer Membranen zu untersuchen.

Medizin: Sie wird wegen ihrer lipidartigen Eigenschaften auf ihr potenzielles Potenzial in Arzneimittel-Abgabesystemen untersucht.

Industrie: Die Verbindung wird aufgrund ihrer weichmachenden Eigenschaften in der Formulierung von Kosmetika und Körperpflegeprodukten verwendet

5. Wirkmechanismus

1,2-Di-O-Hexadecyl-rac-Glycerin übt seine Wirkungen aus, indem es die Struktur von Diacylglycerin nachahmt, einem natürlichen Lipid, das als sekundärer Botenstoff in verschiedenen zellulären Prozessen wirkt. Es interagiert mit Proteinkinase C, einer Familie von Proteinkinasen, die an der Steuerung der Funktion anderer Proteine durch Phosphorylierung beteiligt sind. Diese Interaktion moduliert verschiedene Signalwege und beeinflusst Zellfunktionen wie Proliferation, Differenzierung und Apoptose.

Wirkmechanismus

1,2-Di-O-hexadecyl-rac-glycerol exerts its effects by mimicking the structure of diacylglycerol, a natural lipid that acts as a secondary messenger in various cellular processes. It interacts with protein kinase C, a family of protein kinases involved in controlling the function of other proteins through phosphorylation. This interaction modulates various signaling pathways, affecting cellular functions such as proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Di-O-Octadecyl-rac-Glycerin: Ähnliche Struktur, jedoch mit Octadecylketten (achtzehn Kohlenstoffatome).

1,2-Di-O-Dodecyl-rac-Glycerin: Ähnliche Struktur, jedoch mit Dodecylketten (zwölf Kohlenstoffatome).

Einzigartigkeit

1,2-Di-O-Hexadecyl-rac-Glycerin ist aufgrund seiner spezifischen Kettenlänge einzigartig, die seine physikalischen und chemischen Eigenschaften beeinflusst. Die Hexadecylketten bieten ein Gleichgewicht zwischen Hydrophobie und Hydrophilie, was sie für verschiedene Anwendungen in Forschung und Industrie geeignet macht .

Biologische Aktivität

2,3-Bis(hexadecyloxy)propan-1-ol, also known as (S)-2,3-Bis(hexadecyloxy)propan-1-ol or 1,2-O-Dihexadecyl-sn-glycerol, is a synthetic compound characterized by its unique molecular structure featuring two hexadecyl groups attached to a propane backbone. This compound is of significant interest in biological research due to its structural similarity to diacylglycerol (DAG), a crucial molecule in cellular signaling pathways. The following sections discuss its biological activities, mechanisms of action, case studies, and relevant research findings.

Molecular Characteristics

- Molecular Formula : CHO

- Molecular Weight : Approximately 540.96 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 611.7 ± 35.0 °C at 760 mmHg

This hydrophobic compound's structure allows it to integrate into lipid bilayers, influencing membrane dynamics and protein interactions.

The primary biological activity of this compound is mediated through its interaction with protein kinase C (PKC). By mimicking DAG, it activates PKC, leading to the phosphorylation of target proteins involved in various cellular functions such as:

- Gene expression

- Metabolism regulation

- Cell proliferation

This activation plays a critical role in signal transduction pathways that govern cellular responses to external stimuli.

Interaction Studies

Research has shown that this compound interacts with various biomolecules, modulating cellular functions and signaling pathways. Notably, studies have highlighted its potential in:

- Antimicrobial Activity : Investigations into its effects on bacterial membranes have provided insights into how it can enhance the activity of antimicrobial peptides against pathogens.

- Cell Growth Inhibition : In studies involving Escherichia coli, it has been observed that the compound can inhibit growth when combined with other known antibiotics, showcasing its potential as a chemical probe in biological systems .

Table 1: Summary of Research Findings on Biological Activity

Applications

The unique properties of this compound make it valuable for various applications:

- Biological Research : Used as a biochemical reagent for studying membrane dynamics and cellular signaling.

- Pharmaceutical Development : Potential applications as an antimicrobial agent or in the development of novel therapeutic agents targeting PKC pathways.

Eigenschaften

IUPAC Name |

2,3-dihexadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJMFFVPVZWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H72O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910206 | |

| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13071-60-8, 1070-08-2 | |

| Record name | 1,2-Di-O-hexadecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2,3-Bis(hexadecyloxy)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2,3-Bis(hexadecyloxy)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3-bis(hexadecyloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.